molecular formula C8H14ClNO3 B15296345 Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B15296345
M. Wt: 207.65 g/mol
InChI Key: SJQGZVRILUWAAM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxabicyclo[221]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemistry . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
  • Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Uniqueness

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific oxabicyclo ring system and the presence of an amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H

InChI Key

SJQGZVRILUWAAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CO2)N.Cl

Origin of Product

United States

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